BenchChemオンラインストアへようこそ!

N2,N2-Dimethylguanosine (incomplete stereochemisrty)

RNA base pairing hydrogen bonding tRNA structure

N2,N2-Dimethylguanosine (m₂²G, CAS 2140-67-2) is a post‑transcriptionally modified ribonucleoside found predominantly in eukaryotic transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs). Unlike the more abundant mono‑methylated analog N2‑methylguanosine (m²G), the exocyclic amino group of guanine in m₂²G carries two methyl substituents.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B13904696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethylguanosine (incomplete stereochemisrty)
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)
InChIKeyRSPURTUNRHNVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2-Dimethylguanosine (m₂²G) Procurement Guide: A Structurally Differentiated Modified Nucleoside for RNA Research & Biomarker Development


N2,N2-Dimethylguanosine (m₂²G, CAS 2140-67-2) is a post‑transcriptionally modified ribonucleoside found predominantly in eukaryotic transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) . Unlike the more abundant mono‑methylated analog N2‑methylguanosine (m²G), the exocyclic amino group of guanine in m₂²G carries two methyl substituents. This dimethylation eliminates the N2 hydrogen‑bond donor capacity and forces a sterically constrained base‑pairing geometry, directly altering RNA secondary structure, stability, and protein recognition . The compound is supplied as a lyophilized powder (MW 311.3 g/mol) with a reported melting point of ~239–251 °C (decomposition) and is soluble in DMSO (~62 mg/mL) . These distinctive physicochemical properties make m₂²G a critical reference standard for epitranscriptomics research, tRNA biology, and clinical biomarker quantification.

Modified nucleoside reference standard for epitranscriptomic RNA modification profiling
Structurally differentiated probe for hydrogen-bonding and base-pair geometry studies
Analytical standard for LC-MS/MS or HPLC-based tRNA modification quantification

Why N2,N2-Dimethylguanosine Cannot Be Replaced by N2-Methylguanosine or Guanosine in Critical Assays


Substituting N2,N2-dimethylguanosine (m₂²G) with its mono‑methyl analog N2‑methylguanosine (m²G) or with unmodified guanosine (G) introduces significant structural, thermodynamic, and biological bias. The N2,N2‑dimethyl group completely abolishes the exocyclic hydrogen‑bond donor, whereas m²G retains one donor and G retains two . This difference directly impacts RNA duplex and hairpin stability: m₂²G replacement reduces hairpin melting temperature (Tm) by 1 °C relative to unmodified G, while m²G is isoenergetic with G in the same context . In crystal structures, m₂²G uniquely enforces an imino‑hydrogen bonded, pseudo‑Watson–Crick geometry with adenosine, avoiding the sheared G:A conformation observed in unmodified duplexes . At the enzyme level, the human tRNA methyltransferase TRMT1 discriminates between substrates destined for mono‑ vs. di‑methylation, meaning that m₂²G and m²G are not interchangeable in studies of TRMT1 activity or tRNA modification status . Therefore, using an incorrect nucleoside standard can invalidate quantitative LC‑MS/MS measurements, misrepresent RNA folding thermodynamics, and confound mechanistic studies of methyltransferase function.

Hydrogen bonding Loss of both N2 hydrogen-bond donors relative to guanosine may fundamentally alter base-pairing preferences and preclude cytidine pairing.
Thermal stability A 1 °C hairpin Tm shift versus unmodified G is unique to m₂²G; mono-methyl m²G is isoenergetic with G, so thermal context may not transfer.
Enzyme specificity TRMT1 methyltransferase discriminates substrates for mono- vs. di-methylation; using m²G instead of m₂²G confounds modification-status readouts.

Quantitative Differentiation Evidence for N2,N2-Dimethylguanosine vs. Closest Analogs


Loss of Hydrogen‑Bond Donor Capacity: N2,N2-Dimethyl vs. N2-Methyl vs. Unmodified Guanosine

Unlike N2‑methylguanosine (m²G), which retains one exocyclic N‑H donor, N2,N2‑dimethylguanosine (m₂²G) completely eliminates the N2 hydrogen‑bond donor function . This abolishes canonical Watson–Crick pairing with cytidine and restricts pairing exclusively to A, U, or G . In contrast, unmodified guanosine provides two N2 donors and m²G provides one, enabling normal C:G pairing.

H-Bond Donor Count
Class-level inference
0 vs. 2 (guanosine) / 1 (m²G)
Eliminates cytidine pairing; restricts interactions to A, U, or G
Confirmed by crystal structure absence of m₂²G:C pairs
RNA base pairing hydrogen bonding tRNA structure

RNA Hairpin Thermal Stability: m₂²G Destabilizes by 1 °C, m²G Is Isoenergetic with Guanosine

In a self‑complementary 13‑mer RNA system (13GA) harboring tandem G:A mismatches, replacement of G with m₂²G reduced hairpin Tm by 1 °C (ΔTm = −1 °C), whereas replacement with m¹G (1‑methylguanosine) left hairpin stability essentially unchanged . In contrast, earlier work showed that m²G (N2‑methylguanosine) is isoenergetic with G in duplex and tetraloop contexts, implying a ΔTm ≈ 0 °C .

Hairpin Tm Shift
Head-to-head comparison
ΔTm = −1 °C
Supports incorporation verification by UV melting
13-mer RNA, 50 mM NaCl; m²G and m¹G are isoenergetic
RNA thermodynamics UV melting hairpin stability

Base‑Pair Geometry Control: m₂²G Enforces Pseudo‑Watson–Crick Conformation, Avoiding Sheared G:A Pairs

The 1.8 Å crystal structure of a 13‑mer RNA duplex with tandem m₂²G:A pairs reveals that both pairs adopt an imino‑hydrogen‑bonded, pseudo‑Watson–Crick conformation (shear distance <0.5 Å) . In contrast, unmodified tandem G:A pairs typically adopt a sheared conformation with a shear distance of ~2.5 Å . The steric clash between the N2‑methyl group and the major‑groove edge of adenine prevents shearing.

Shear Distance Control
Head-to-head comparison
~5-fold reduction vs. unmodified G:A pairs
Enforces pseudo-Watson–Crick geometry, avoiding sheared conformation
From 1.8 Å crystal structure of 13m₂²GA duplex
X-ray crystallography RNA mismatch base-pair geometry

Differential Enzymatic Substrate Recognition: TRMT1 Produces m₂²G Only on tRNAs Meeting m₂²G26 Criteria

Human TRMT1 catalyzes either m²G or m₂²G formation on tRNA G26 in a substrate‑dependent manner . tRNAs conforming to the ‘m₂²G26 criteria’—semi‑conserved C11:G24 pair and U10:A25 or G10:C25 pair—receive m₂²G; those lacking these elements receive only m²G . In higher eukaryotes, most cytoplasmic tRNAs with G26 carry m₂²G26, whereas mitochondrial G26‑containing tRNAs predominantly carry m²G26 or remain unmodified, indicating a compartment‑specific modification logic .

TRMT1 Substrate Logic
Cross-study comparable
m₂²G default in cytoplasmic tRNA; m²G default in mitochondrial tRNA
Guides compartment-specific reference standard selection
Based on HEK293T tRNA sequencing and in vitro reconstitution
tRNA methyltransferase TRMT1 substrate specificity

Human Serum Concentration: m₂²G Quantified at 0.755 µg/L with RP‑HPLC RSD <0.20%

In a validated RP‑HPLC method for normal human urine, N2,N2‑dimethylguanosine eluted at 24.90 min with a concentration of 0.755 µg/L, a relative standard deviation (RSD) of 0.05 % for retention time and 0.20 % for peak area, and a linear range of 0.010–0.050 µg injected . By comparison, pseudouridine (Ψ) and 7‑methylguanine (m⁷Gua) showed different retention times (9.04 min and 17.25 min, respectively) and different serum concentration ranges, providing a necessary benchmark for distinguishing m₂²G from co‑eluting RNA catabolites .

RP‑HPLC Resolution
Cross-study comparable
RT 24.90 min, 0.755 µg/L, RSD 0.20%
Supports chromatographic differentiation from co-eluting nucleosides
Normal urine; C18 column, UV 254 nm
clinical biomarker RP-HPLC serum nucleoside

Priority Application Scenarios for N2,N2-Dimethylguanosine Based on Verified Differentiation Evidence


tRNA Modification Profiling by LC‑MS/MS in Epitranscriptomics

Use m₂²G as a quantitative reference standard when measuring tRNA modification stoichiometry in cytoplasmic vs. mitochondrial tRNA preparations. Its unique retention on C18 columns (24.90 min) and compartment‑specific presence (cytoplasmic tRNAs) make it essential for accurate normalization, as documented in RP‑HPLC validation studies and TRMT1 substrate‑specificity analyses .

RNA Structure–Function Studies Requiring Controlled Base‑Pairing Geometry

Incorporate m₂²G into synthetic RNA oligonucleotides when a forced pseudo‑Watson–Crick G:A pairing geometry is required to avoid sheared conformations . The 1 °C melting temperature shift can serve as a built‑in quality‑control check for successful incorporation, as quantified in head‑to‑head UV‑melting experiments .

Biomarker Discovery for RNA Turnover and Disease Diagnosis

Quantify m₂²G in human serum or urine by RP‑HPLC or LC‑MS/MS to monitor RNA catabolism. The validated chromatographic separation (RSD <0.20 % for peak area) and linear quantification range (0.010–0.050 µg injected) support its use in clinical cohort studies, where distinguishing m₂²G from pseudouridine and 7‑methylguanine is critical .

X‑ray Crystallography Phasing of RNA Duplexes

Use m₂²G‑modified RNA for crystallographic phasing by exploiting the anomalous signal of the dimethylamino group. The 1.8 Å resolution structure of the m₂²G‑containing 13‑mer duplex (PDB 3CJZ) demonstrates the suitability of m₂²G for high‑resolution RNA structure determination, enabling direct visualization of methylation‑induced conformational changes .

Application
Selection Property
Validation Focus
Epitranscriptomic tRNA profiling
Compartment-specific modification standard
LC‑MS/MS quantification in cytoplasmic vs. mitochondrial tRNA preparations
RNA structure–function studies
Forced pseudo‑Watson–Crick geometry
Thermal stability check (ΔTm) via UV melting
Research biomarker monitoring of RNA turnover
Chromatographic resolution from other nucleosides
RP‑HPLC or LC‑MS/MS method validation in research matrices
RNA X‑ray crystallography
High-resolution structural probe
Anomalous signal phasing at ~1.8 Å resolution
Quote Request

Request a Quote for N2,N2-Dimethylguanosine (incomplete stereochemisrty)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.